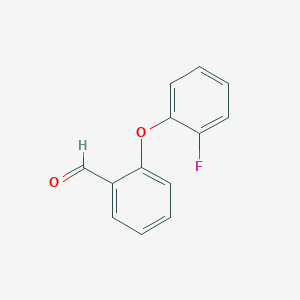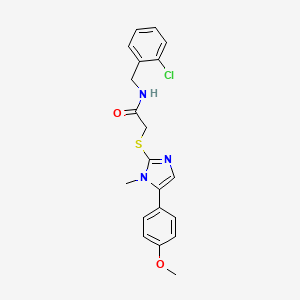![molecular formula C18H11ClF3NO3 B2962197 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate CAS No. 338777-03-0](/img/structure/B2962197.png)
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate is a complex organic compound that features both an oxazole and a benzoate moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The oxazole ring is known for its biological activity, while the benzoate group is often involved in esterification reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of α-haloketones with nitriles in the presence of a base. The resulting oxazole can then be functionalized with a 4-chlorophenyl group through a palladium-catalyzed cross-coupling reaction.
The final step involves the esterification of the oxazole derivative with 3-(trifluoromethyl)benzoic acid. This can be achieved using standard esterification conditions, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification steps, such as recrystallization and chromatography, would be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the 4-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be employed.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: 4-aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The oxazole ring is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the trifluoromethyl group enhances the metabolic stability and bioavailability of the compound, making it a promising lead in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the binding affinity of the compound to its target, increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate
- [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate
- [5-(4-nitrophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate
Uniqueness
The uniqueness of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate lies in its combination of functional groups. The presence of both a chlorophenyl and a trifluoromethyl group enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3NO3/c19-14-6-4-11(5-7-14)16-9-15(23-26-16)10-25-17(24)12-2-1-3-13(8-12)18(20,21)22/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCNLGAJNJNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2962120.png)
![2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B2962121.png)

![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2962127.png)
![8-(2,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2962128.png)
![Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2962130.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2962134.png)

![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)
